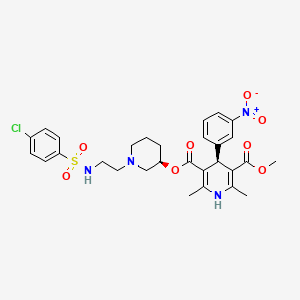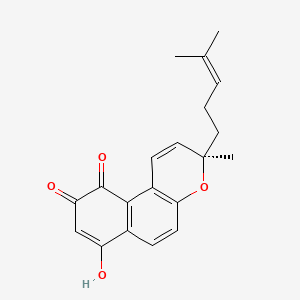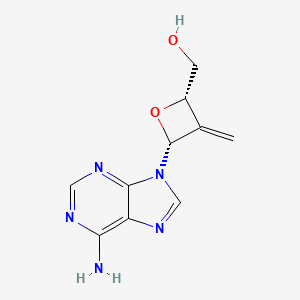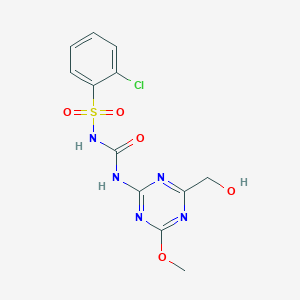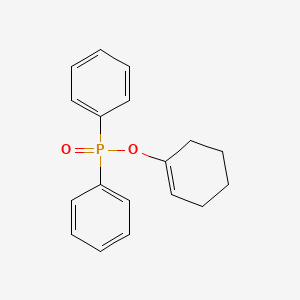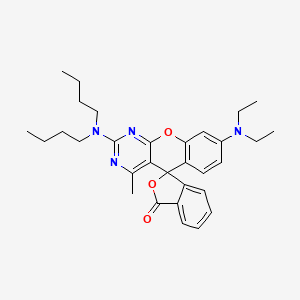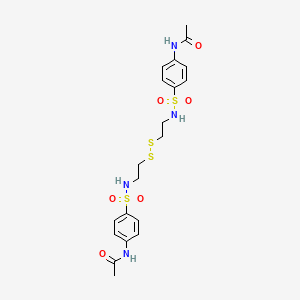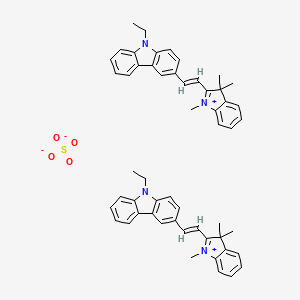
3-((1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)-9-ethyl-3H-carbazolium hydrogen sulphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)-9-ethyl-3H-carbazolium hydrogen sulphate is a complex organic compound known for its unique chemical structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)-9-ethyl-3H-carbazolium hydrogen sulphate typically involves multiple steps. One common method includes the condensation of 1,3,3-trimethyl-2H-indole with an appropriate aldehyde under acidic conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound is studied for its potential use as a dye or pigment due to its unique color properties. It may also be used as a precursor for the synthesis of other complex organic molecules.
Biology
In biological research, the compound may be investigated for its potential as a fluorescent marker or probe. Its unique structure allows it to interact with various biological molecules, making it useful in imaging and diagnostic applications.
Medicine
The compound may have potential applications in medicine, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry
In industry, the compound may be used in the production of advanced materials, such as polymers or coatings. Its unique properties can enhance the performance of these materials in various applications.
作用机制
The mechanism of action of 3-((1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)-9-ethyl-3H-carbazolium hydrogen sulphate involves its interaction with specific molecular targets. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene acetaldehyde
- 2-(1,3,3-trimethylindol-2-ylidene)acetaldehyde
Uniqueness
Compared to similar compounds, 3-((1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)-9-ethyl-3H-carbazolium hydrogen sulphate stands out due to its unique combination of functional groups and structural features
属性
CAS 编号 |
85283-93-8 |
|---|---|
分子式 |
C54H54N4O4S |
分子量 |
855.1 g/mol |
IUPAC 名称 |
9-ethyl-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]carbazole;sulfate |
InChI |
InChI=1S/2C27H27N2.H2O4S/c2*1-5-29-23-12-8-6-10-20(23)21-18-19(14-16-24(21)29)15-17-26-27(2,3)22-11-7-9-13-25(22)28(26)4;1-5(2,3)4/h2*6-18H,5H2,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI 键 |
RSWMCMBZUDHZRB-UHFFFAOYSA-L |
手性 SMILES |
CCN1C2=CC=CC=C2C3=C1C=CC(=C3)/C=C/C4=[N+](C5=CC=CC=C5C4(C)C)C.CCN1C2=CC=CC=C2C3=C1C=CC(=C3)/C=C/C4=[N+](C5=CC=CC=C5C4(C)C)C.[O-]S(=O)(=O)[O-] |
规范 SMILES |
CCN1C2=C(C=C(C=C2)C=CC3=[N+](C4=CC=CC=C4C3(C)C)C)C5=CC=CC=C51.CCN1C2=C(C=C(C=C2)C=CC3=[N+](C4=CC=CC=C4C3(C)C)C)C5=CC=CC=C51.[O-]S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


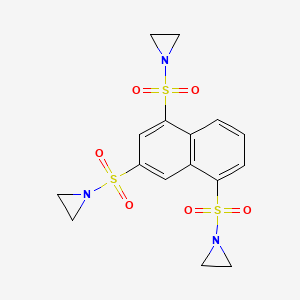
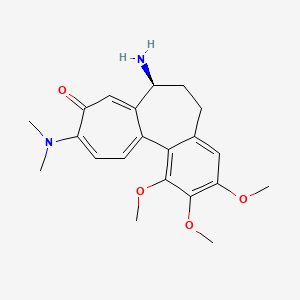
![Tetramethyl 9,10-dihydroazepino[2,1-b][1,3]benzothiazole-7,8,9,10-tetracarboxylate](/img/structure/B12792758.png)
